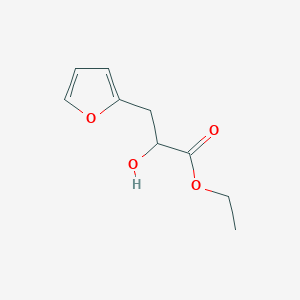

Ethyl 3-(furan-2-yl)-2-hydroxypropanoate

Overview

Description

Ethyl 3-(furan-2-yl)propanoate is a reactive compound that can be used as a photooxidation sensitizer in organic synthesis . It is highly reactive and has been shown to undergo oxacycles with acetonitrile . It can also be used as a flavoring agent in the food industry .

Physical And Chemical Properties Analysis

Ethyl 3-(furan-2-yl)propanoate has an empirical formula of C9H12O3 and a molecular weight of 168.19 . It has a refractive index of 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 3-(furan-2-yl)-2-hydroxypropanoate has been utilized in various chemical synthesis processes. For instance, it played a role in the two-step synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences from 4,5,6,7-tetrahydroindole and ethyl bromopropynoate (Sobenina et al., 2011). Additionally, it has been involved in the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, leveraging K10 montmorillonite clay as a heterogeneous catalyst (Zhang et al., 2018).

Organic Chemistry and Photocatalysis

In organic chemistry, this compound has been utilized in the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones (Zhang et al., 2017). This process allowed access to functionalized polyheterocyclic compounds without the need for transition metals or oxidants.

Polymer

Polymer Science and Biobased Materials

In the field of polymer science, this compound has been used in the synthesis of novel biobased furan polyesters. For example, 2,5-bis(hydroxymethyl)furan, a biobased rigid diol, was polymerized with various diacid ethyl esters to create biobased furan polyesters with specific molecular weights (Jiang et al., 2014). These polymers demonstrate the potential of furan derivatives in sustainable material development.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives showed cytotoxicity against cancer cell lines and antimicrobial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

Corrosion Inhibition

Furan derivatives, including ethyl 2-furoate, have been studied for their corrosion inhibition properties on mild steel in acidic medium (Khaled, 2010). These studies highlight the potential applications of furan derivatives in industrial processes where corrosion is a concern.

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(furan-2-yl)propanoate is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

ethyl 3-(furan-2-yl)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5,8,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXLUXWGYCQEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)

![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)

![1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one](/img/structure/B3323084.png)